molecular formula C12H9NO4 B4681570 3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione

3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione

Cat. No. B4681570
M. Wt: 231.20 g/mol
InChI Key: PVSHAMMRDYZDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is commonly referred to as furo[3,4-c]quinoline-1,4-dione and is a heterocyclic compound that contains a fused ring system.

Mechanism of Action

The mechanism of action of furo[3,4-c]quinoline-1,4-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase I and II, and can induce oxidative stress in cancer cells. The induction of oxidative stress can lead to the activation of various signaling pathways, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
Furo[3,4-c]quinoline-1,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Furo[3,4-c]quinoline-1,4-dione has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Furo[3,4-c]quinoline-1,4-dione has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Furo[3,4-c]quinoline-1,4-dione is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of furo[3,4-c]quinoline-1,4-dione is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on furo[3,4-c]quinoline-1,4-dione. One direction is to further investigate the mechanism of action of this compound. Understanding the precise mechanism of action of furo[3,4-c]quinoline-1,4-dione could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to explore the potential of furo[3,4-c]quinoline-1,4-dione in combination with other drugs. Studies have shown that furo[3,4-c]quinoline-1,4-dione can enhance the anti-cancer activity of other drugs, such as doxorubicin. Finally, further studies are needed to determine the safety and efficacy of furo[3,4-c]quinoline-1,4-dione in humans. Clinical trials will be necessary to determine the optimal dosage and administration of this compound for the treatment of various diseases.

Scientific Research Applications

Furo[3,4-c]quinoline-1,4-dione has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that furo[3,4-c]quinoline-1,4-dione has potent anti-cancer activity and can induce apoptosis in cancer cells. This compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-hydroxy-3-methyl-5H-furo[3,4-c]quinoline-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-12(16)9-8(11(15)17-12)6-4-2-3-5-7(6)13-10(9)14/h2-5,16H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHAMMRDYZDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3NC2=O)C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione
Reactant of Route 2
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione
Reactant of Route 3
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione
Reactant of Route 4
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione
Reactant of Route 5
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione
Reactant of Route 6
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione

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